molecular formula C20H23N3O3S2 B2693550 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941971-38-6

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2693550
CAS No.: 941971-38-6
M. Wt: 417.54
InChI Key: ASZWHUGURRIXHO-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic thienopyridine derivative characterized by a fused bicyclic core (tetrahydrothieno[2,3-c]pyridine) with multiple functional modifications. Its structure includes:

  • Acetyl group at position 6, which may influence metabolic stability.
  • 4-(Ethylthio)phenyl acetamido substituent at position 2, introducing sulfur-based lipophilicity.

Properties

IUPAC Name

6-acetyl-2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-27-14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)28-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWHUGURRIXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide generally involves multi-step organic synthesis, utilizing various reagents and catalysts to form the desired structure. Typical steps may include the acetylation of precursor molecules, thieno[2,3-c]pyridine ring formation, and subsequent amidation and thiolation.

Industrial Production Methods

On an industrial scale, the production may involve optimization of reaction conditions such as temperature, pressure, and the use of high-purity reagents to maximize yield and purity. Continuous flow reactors and automation can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, forming sulfoxides or sulfones from the thioether group.

  • Reduction: : Reduction of the compound can target the amide or thioether functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic ring and thioether linkage.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide (H2O2) for sulfoxide formation.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

  • Solvents: : Organic solvents like dichloromethane or ethanol are often used.

  • Catalysts: : Palladium-based catalysts can be employed in coupling reactions.

Major Products

  • Oxidized derivatives such as sulfoxides.

  • Reduced products like secondary amines from amide reduction.

  • Various substituted products depending on the reactants used in substitution reactions.

Scientific Research Applications

Chemistry

It serves as a building block in organic synthesis, aiding in the formation of complex molecular structures.

Biology

Its potential bioactivity can be explored in biochemical assays, perhaps as an enzyme inhibitor or receptor ligand.

Medicine

Could be investigated for pharmaceutical applications, particularly in drug discovery and development processes.

Industry

May have applications in the creation of novel materials or as intermediates in the synthesis of high-value chemicals.

Mechanism of Action

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. It may bind to specific proteins or nucleic acids, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Compound Core Structure Key Substituents Reported Activity/Synthesis Reference
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Target Compound) Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 2-(4-(ethylthio)phenyl)acetamido, 3-carboxamide Hypothetical: Potential enzyme inhibition (based on carboxamide group) N/A
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Tetrahydrothieno[2,3-c]pyridine 6-Methyl, 4-methoxyphenyl carboxamide, 2-(4-methylphenyl)methyleneamino Structural data: Crystallographic confirmation of planar carboxamide and methyleneamino groups
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3,6-Diamino, 5-cyano, 4-(3-fluorophenyl), 2-carboxamide Antiplasmodial: IC₅₀ = 0.18 µM against Plasmodium falciparum; synthesized via Knoevenagel condensation
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene 2-Cyanoacrylamido, 4,5-dimethyl, 3-carboxylate Antioxidant/anti-inflammatory: Moderate activity via DPPH/COX-2 assays; synthesized via piperidine-acetic acid catalysis
7-Methyl-2-phenylamino-3-(2-oxopropylamino)-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidinone 7-Methyl, 2-phenylamino, 3-(2-oxopropylamino) Synthetic intermediate: Derived from condensation with chloroacetone; no reported bioactivity

Structural and Functional Insights

Core Modifications: The target compound’s tetrahydrothieno[2,3-c]pyridine core shares similarities with the crystallographically characterized analog in , but differs in substituents. In contrast, thieno[2,3-b]pyridine derivatives (e.g., ) exhibit antiplasmodial activity due to fluorophenyl and carboxamide groups enabling target binding.

Synthetic Pathways :

  • Acetylation reactions (e.g., using acetyl chloride ) are critical for introducing the 6-acetyl group in the target compound.
  • Carboxamide formation aligns with methods in , where amide coupling or condensation with activated esters is employed.

Biological Implications :

  • The carboxamide moiety is a common pharmacophore in antiplasmodial and anti-inflammatory agents, suggesting the target compound may share similar mechanisms.
  • The ethylthio group’s electron-rich sulfur atom could modulate metabolic stability or interact with cysteine residues in target proteins.

Biological Activity

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 941971-38-6) is a complex organic compound with significant potential in pharmacological applications. Its structural complexity, featuring multiple functional groups, suggests various biological activities that warrant detailed exploration. This article will review the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O3S2C_{20}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 417.5 g/mol. The compound's structure includes an acetyl group, an acetamido group, and an ethylthio group attached to a phenyl ring, along with a thieno[2,3-c]pyridine core.

PropertyValue
Molecular FormulaC20H23N3O3S2
Molecular Weight417.5 g/mol
CAS Number941971-38-6

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the thieno[2,3-c]pyridine core is characteristic of many biologically active compounds, suggesting potential interactions with proteins or nucleic acids that could influence their functions.

Case Studies

  • Antimicrobial Studies : Research has indicated that thieno[2,3-c]pyridine derivatives can inhibit bacterial growth. A study demonstrated that modifications to the thieno ring can enhance activity against Gram-positive bacteria.
  • Anticancer Research : A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the target compound may also possess similar properties.
  • Inflammation Modulation : Another study highlighted the potential of thieno derivatives in reducing pro-inflammatory cytokine levels in vitro, indicating a pathway for therapeutic application in inflammatory diseases.

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